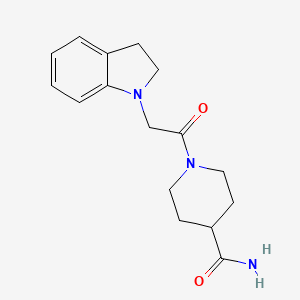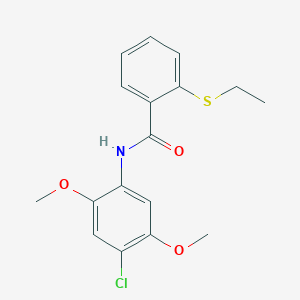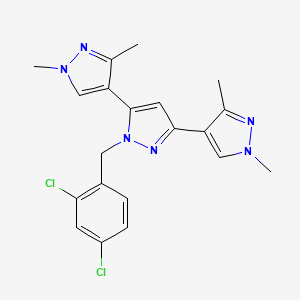
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide, also known as Y-27632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, and has since been used in numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been widely used in scientific research, particularly in the field of cell biology. It is a potent inhibitor of Rho-associated protein kinase (ROCK), which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been shown to inhibit ROCK activity in a dose-dependent manner, making it a valuable tool for studying the role of ROCK in cellular processes.
Wirkmechanismus
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide acts as a competitive inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of ROCK, leading to a decrease in cellular contractility, migration, and proliferation. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to activate the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to decrease cellular contractility, migration, and proliferation, as well as induce apoptosis in some cell types. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to increase stem cell survival and proliferation, making it a valuable tool for stem cell research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide is its potency and specificity as a ROCK inhibitor. It has been shown to be effective at inhibiting ROCK activity at low concentrations, making it a valuable tool for studying the role of ROCK in cellular processes. However, 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are numerous future directions for research involving 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide. One potential application is in the field of regenerative medicine, where it may be used to enhance the survival and proliferation of stem cells for therapeutic purposes. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide may also have potential applications in the treatment of cancer, as ROCK has been implicated in tumor progression and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide in different cell types and experimental conditions.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWHVJVJIJNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-benzyl-1-[3-(methylthio)benzyl]-4-piperidinyl}methanol](/img/structure/B4694384.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694388.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4694391.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)
![4-(2-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4694428.png)
![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)
![N-[4,5-dimethoxy-2-(4-morpholinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4694449.png)
![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)

![N-benzyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4694468.png)